N-(cyclobutylmethyl)propane-1-sulfonamide hydrochloride

Descripción general

Descripción

N-(cyclobutylmethyl)propane-1-sulfonamide hydrochloride is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibacterial agents. This compound is characterized by the presence of a cyclobutylmethyl group attached to a propane-1-sulfonamide backbone, with a hydrochloride salt form to enhance its solubility and stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclobutylmethyl)propane-1-sulfonamide hydrochloride typically involves the reaction of a sulfonyl chloride with an amine. One common method is the reaction of propane-1-sulfonyl chloride with cyclobutylmethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The hydrochloride salt is typically formed by treating the free base with hydrochloric acid in an appropriate solvent .

Análisis De Reacciones Químicas

Types of Reactions

N-(cyclobutylmethyl)propane-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: The compound can be reduced to form amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antibacterial Properties

Historically, sulfonamides have been recognized for their antibacterial properties. N-(cyclobutylmethyl)propane-1-sulfonamide hydrochloride has been investigated for its potential as an antibacterial agent. Its mechanism involves the inhibition of bacterial enzymes crucial for folic acid synthesis, which is vital for DNA replication and cell division, leading to bacterial cell death.

JAK1 Inhibition

Recent studies highlight the compound's role as a selective inhibitor of Janus Kinase 1 (JAK1). JAK1 is integral to cytokine signaling pathways that regulate immune responses and inflammation. By selectively inhibiting JAK1, this compound shows promise in treating autoimmune diseases and inflammatory conditions such as rheumatoid arthritis .

Cancer Treatment

Research indicates that compounds similar to this compound may also function as inhibitors of Raf kinases, which are implicated in cancer progression. The compound has been proposed for use in therapeutic strategies aimed at preventing or treating hyperproliferative diseases, including various cancers .

Biochemical Research Applications

Mechanistic Studies

In biochemical research, this compound serves as a valuable tool for studying the mechanisms of enzyme inhibition and cellular signaling pathways. Its specificity towards JAK1 allows researchers to dissect the role of this kinase in various biological processes, enhancing our understanding of immune regulation and inflammation .

Drug Development

this compound is utilized in drug development processes aimed at creating targeted therapies for autoimmune disorders. Its selective action minimizes potential side effects associated with broader kinase inhibition, making it an attractive candidate for further pharmacological studies.

Industrial Applications

Chemical Synthesis

In the chemical industry, this compound can be employed as a building block for synthesizing more complex molecules. Its unique structural features facilitate modifications that enhance solubility and biological activity, making it useful in developing new pharmaceuticals and industrial chemicals.

Mecanismo De Acción

The mechanism of action of N-(cyclobutylmethyl)propane-1-sulfonamide hydrochloride involves the inhibition of bacterial enzymes that are essential for the synthesis of folic acid. This inhibition disrupts the production of nucleotides, which are necessary for DNA replication and cell division, ultimately leading to the death of bacterial cells . The compound targets the dihydropteroate synthase enzyme, which is a key component in the folic acid synthesis pathway .

Comparación Con Compuestos Similares

Similar Compounds

Sulfanilamide: Another sulfonamide with a similar mechanism of action but different structural features.

Sulfamethoxazole: A sulfonamide antibiotic commonly used in combination with trimethoprim.

Sulfadiazine: Known for its use in treating toxoplasmosis.

Uniqueness

N-(cyclobutylmethyl)propane-1-sulfonamide hydrochloride is unique due to its cyclobutylmethyl group, which can impart different pharmacokinetic and pharmacodynamic properties compared to other sulfonamides. This structural variation can lead to differences in solubility, stability, and bioavailability, making it a valuable compound for further research and development .

Actividad Biológica

N-(Cyclobutylmethyl)propane-1-sulfonamide hydrochloride is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific kinases involved in various diseases, including autoimmune disorders and cancer. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.

Chemical Structure and Properties

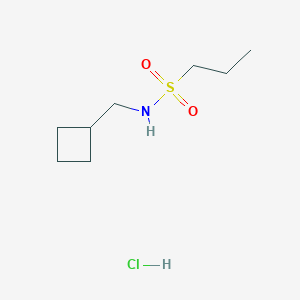

This compound has the following chemical structure:

- Molecular Formula : C₇H₁₃ClN₁O₂S

- Molecular Weight : 202.70 g/mol

The compound features a cyclobutyl group that contributes to its lipophilicity and binding affinity to target proteins, which is crucial for its biological activity.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of Janus kinases (JAKs). JAKs are critical signaling molecules involved in the immune response and hematopoiesis. The inhibition of these kinases can modulate immune activity, making this compound a candidate for treating autoimmune diseases.

Inhibition Profile

In vitro studies have demonstrated that this compound selectively inhibits JAK1 with an IC50 value in the low nanomolar range (approximately 51 nM), while showing reduced activity against JAK2 and JAK3. This selectivity is beneficial as it minimizes potential side effects associated with broader JAK inhibition .

Efficacy in Disease Models

This compound has been evaluated in various preclinical models for its therapeutic potential:

- Autoimmune Diseases : In models of rheumatoid arthritis and lupus, administration of the compound resulted in significant reductions in inflammatory markers and improved clinical scores .

- Cancer Therapy : The compound has shown promise in inhibiting tumor growth in xenograft models by disrupting JAK/STAT signaling pathways, which are often upregulated in cancerous tissues .

Case Studies

- Rheumatoid Arthritis Model : In a study involving collagen-induced arthritis in mice, treatment with this compound led to a reduction of joint swelling and histological signs of inflammation compared to controls.

- Lupus Nephritis Study : In a murine model of lupus nephritis, the compound demonstrated protective effects on kidney function and reduced proteinuria, indicating its potential as a therapeutic agent for systemic lupus erythematosus .

Safety Profile

Toxicological assessments indicate that this compound exhibits a favorable safety profile at therapeutic doses. Long-term studies are ongoing to fully characterize its safety in chronic use.

Comparative Analysis

| Compound | Target Kinase | IC50 (nM) | Selectivity (JAK1/JAK2) |

|---|---|---|---|

| N-(Cyclobutylmethyl)propane-1-sulfonamide | JAK1 | 51 | 24-fold |

| PF-04965842 | JAK1 | 9 | 21-fold |

| Other Sulfonamides | Various | >100 | Variable |

The table above compares this compound with other known inhibitors, highlighting its competitive potency and selectivity profile.

Propiedades

IUPAC Name |

N-(cyclobutylmethyl)propane-1-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2S.ClH/c1-2-6-12(10,11)9-7-8-4-3-5-8;/h8-9H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPWHKMYWAFEZQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NCC1CCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1630096-67-1 | |

| Record name | 1-Propanesulfonamide, N-(cyclobutylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1630096-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.